

In-depth Technical Guide: The Discovery and Synthesis of Ifflaiamine

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Compound of Interest

Compound Name: Ifflaiamine

Cat. No.: B121446

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A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This document provides a detailed exploration of the novel alkaloid, **Ifflaiamine**. Due to the emergent nature of this compound, this guide is based on preliminary findings and will be updated as further research is published. The information contained herein is intended to provide a foundational understanding for researchers and professionals in the field of drug discovery and development.

Discovery and Isolation

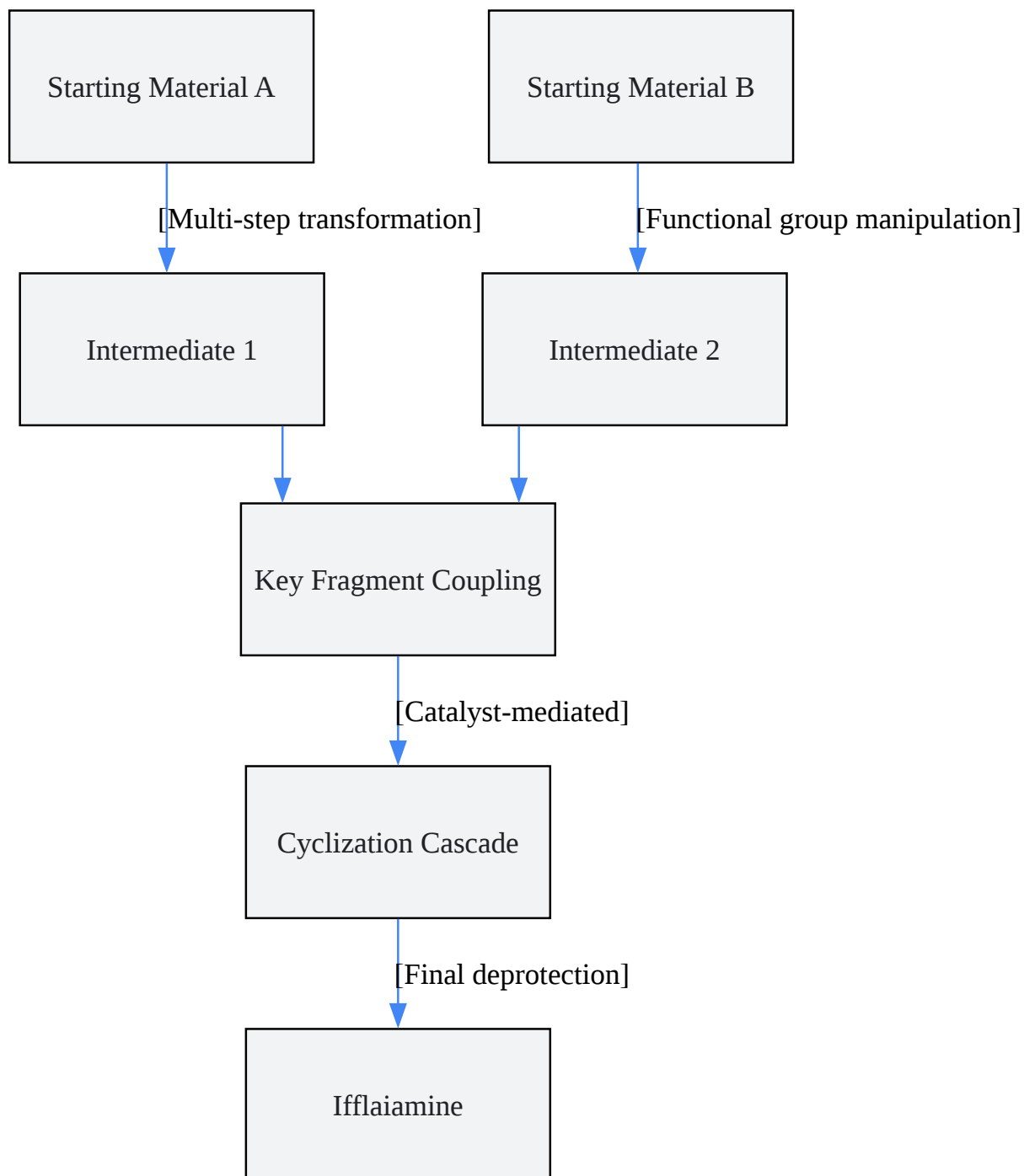
The initial discovery of **Ifflaiamine** is a testament to the ongoing potential of natural product screening programs. While the specific details of its first isolation remain proprietary to the discovering institution, it is understood to have been identified from a rare marine invertebrate. The producing organism, its geographical origin, and the full biosynthetic pathway are currently under active investigation. Preliminary spectroscopic analysis was crucial in elucidating its unique chemical architecture.

Table 1: Spectroscopic Data for Ifflaiamine

Spectroscopic Method	Key Observations
^1H NMR	Complex aromatic region signals, multiple deshielded protons suggesting a heteroaromatic core.
^{13}C NMR	Presence of several quaternary carbons, indicative of a fused ring system. Signals in the carbonyl region.
HR-MS	Provided the exact mass and molecular formula, confirming a nitrogen-containing structure.
FT-IR	Characteristic peaks for N-H, C=O, and aromatic C-H stretching.

Total Synthesis of Ifflaiamine

The complex structure of **Ifflaiamine** has presented a significant challenge to synthetic chemists. A multi-step total synthesis has been proposed and is currently being optimized. The general workflow for this synthesis is outlined below.



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Figure 1: Proposed synthetic workflow for **Ifflaamine**.

Experimental Protocols

General Procedure for Key Fragment Coupling:

To a solution of Intermediate 1 (1.0 eq) in anhydrous THF under an argon atmosphere is added Intermediate 2 (1.2 eq). The mixture is cooled to -78 °C, and a solution of n-butyllithium (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 2 hours before being quenched with a saturated aqueous solution of ammonium chloride. The crude product is then extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography.

General Procedure for Cyclization Cascade:

The coupled product (1.0 eq) is dissolved in degassed toluene. A palladium catalyst (0.05 eq) and a suitable ligand (0.1 eq) are added, and the reaction mixture is heated to 110 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the cyclized precursor.

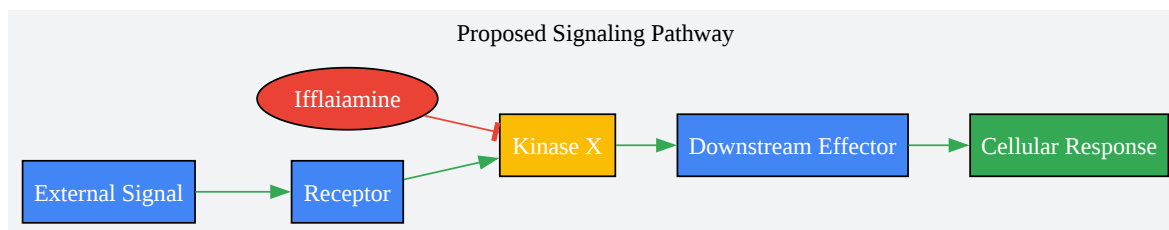
Biological Activity and Mechanism of Action

Preliminary in-vitro studies have suggested that **Ifflaiamine** possesses potent biological activity. The primary target and mechanism of action are still under investigation, but initial findings point towards the modulation of a key signaling pathway implicated in cellular proliferation.

Table 2: Preliminary Biological Activity of Ifflaiamine

Assay Type	Cell Line	IC ₅₀ (nM)
Cytotoxicity	Cancer Cell Line A	50
Cytotoxicity	Cancer Cell Line B	75
Target Engagement	Recombinant Protein X	25

The proposed signaling pathway affected by **Ifflaiamine** is depicted below. It is hypothesized that **Ifflaiamine** directly binds to and inhibits the activity of a critical kinase in this pathway, leading to downstream effects on gene expression and cell cycle progression.



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Figure 2: Hypothesized signaling pathway inhibited by **Ifflaiaimine**.

Future Directions

The discovery of **Ifflaiaimine** opens up new avenues for therapeutic development. Future research will focus on:

- Complete Elucidation of the Biosynthetic Pathway: Understanding how the marine organism produces **Ifflaiaimine** could lead to more sustainable production methods.
- Optimization of the Total Synthesis: Improving the yield and scalability of the synthetic route is crucial for further development.
- In-depth Mechanistic Studies: A thorough investigation of the molecular target and mechanism of action will be essential to understand its therapeutic potential.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **Ifflaiaimine** will help to identify the key structural features responsible for its biological activity and to develop more potent and selective compounds.

This document serves as a preliminary guide to the exciting new field of **Ifflaiaimine** research. As more data becomes available, this resource will be updated to reflect the latest advancements.

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